molecular formula C14H8F3NO4 B6401931 3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261926-01-5

3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6401931
CAS No.: 1261926-01-5
M. Wt: 311.21 g/mol
InChI Key: HWCHYZMBOVLCFF-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid is an aromatic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-phenylbenzoic acid followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the Friedel-Crafts reaction utilizes trifluoromethylbenzene and aluminum chloride as a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases.

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, dimethyl sulfoxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: 3-(3-Aminophenyl)-5-trifluoromethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylate salts.

Scientific Research Applications

3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 3-(4-Nitrophenyl)-5-trifluoromethylbenzoic acid
  • 3-(3-Nitrophenyl)-4-trifluoromethylbenzoic acid
  • 3-(3-Nitrophenyl)-5-difluoromethylbenzoic acid

Comparison: Compared to its analogs, 3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid exhibits unique reactivity due to the specific positioning of the nitro and trifluoromethyl groups. This positioning influences the compound’s electronic properties and steric hindrance, making it a valuable compound for specific synthetic applications and biological studies.

Properties

IUPAC Name

3-(3-nitrophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)18(21)22/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCHYZMBOVLCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690064
Record name 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-01-5
Record name 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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